REACTION_CXSMILES
|
[N+]([O-])(O)=O.N([O-])=O.[Na+].[CH2:9]([N:11]1[C:15]([CH2:16][OH:17])=[CH:14][N:13]=[C:12]1S)[CH3:10].C(=O)([O-])[O-].[K+].[K+]>O>[CH2:9]([N:11]1[C:15]([CH2:16][OH:17])=[CH:14][N:13]=[CH:12]1)[CH3:10] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
102 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
314 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C(=NC=C1CO)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added by portions to the mixture at 0° C
|
Type
|
CUSTOM
|
Details
|
to be at room temperature
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ethanol was added to the mixture
|
Type
|
FILTRATION
|
Details
|
the insolubles were filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the obtained residue was added methanol-ethyl acetate, and basic silica gel
|
Type
|
ADDITION
|
Details
|
was added to the mixture
|
Type
|
CUSTOM
|
Details
|
This mixture was purified by basic silica gel column chromatography (methanol-ethyl acetate=1:8)
|
Type
|
CUSTOM
|
Details
|
to obtain solid, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from diisopropyl ether-ethyl acetate
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C=NC=C1CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |